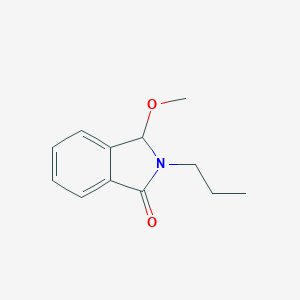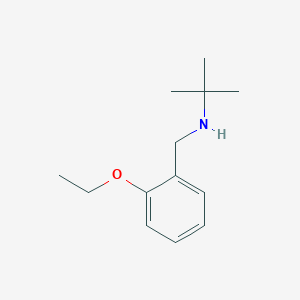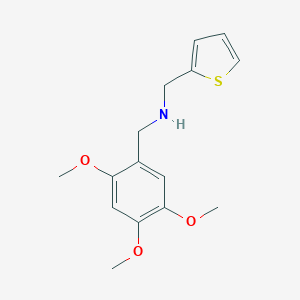
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of isoindoline and has shown promise in various fields of research, including neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one has various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for neuronal growth and survival. Additionally, this compound has been shown to decrease the levels of corticosterone, a stress hormone, in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is relatively easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research could focus on developing new synthesis methods to improve the yield and purity of this compound.
Méthodes De Synthèse
The synthesis of 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one involves the reaction of 3-methoxyphenylacetic acid with propylamine in the presence of a catalyst. The resulting product is then subjected to hydrogenation to yield the final compound. This method has been optimized to produce high yields of pure 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one.
Applications De Recherche Scientifique
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one has been studied for its potential applications in neuroscience and pharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-methoxy-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15-2/h4-7,12H,3,8H2,1-2H3 |
Clé InChI |
JJVHSJSOZWDQMJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
SMILES canonique |
CCCN1C(C2=CC=CC=C2C1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![{2-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249581.png)
![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)

![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)
![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)
![N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B249602.png)
